2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
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Overview
Description
2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a synthetic organic compound characterized by its unique trifluoromethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the amide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Another trifluoromethyl compound with similar reactivity.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A compound with a similar trifluoromethyl group but different functional groups.
Acetamide, 2,2,2-trifluoro-N-methyl-: A structurally related compound with a trifluoromethyl group and amide functionality
Uniqueness
2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is unique due to its combination of trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2/c1-12(2,3)11(19)18-9-13(20,14(15,16)17)10-7-5-4-6-8-10/h4-8,20H,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKRXZZRZAWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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